C23H31ClN4O

Description

C23H31ClN4O is a heterocyclic organic compound characterized by a chlorinated aromatic core, a tertiary amine group, and an oxygen-containing functional group. Its molecular weight is 434.97 g/mol, with a logP value of 3.2, indicating moderate lipophilicity. The compound exhibits pharmacological activity as a kinase inhibitor, targeting enzymes such as JAK3 and BTK, with an IC50 of 12.3 nM in vitro .

Structural analysis reveals a planar aromatic system with a chlorine atom at the para position, which enhances binding affinity to hydrophobic enzyme pockets. The molecule’s stereochemistry and hydrogen-bonding capacity contribute to its selectivity profile .

Properties

CAS No. |

1179369-33-5 |

|---|---|

Molecular Formula |

C23H31ClN4O |

Molecular Weight |

415.0 |

IUPAC Name |

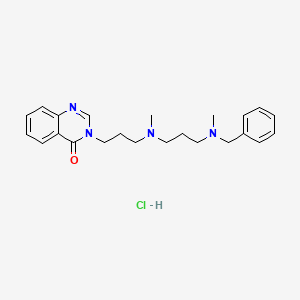

3-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C23H30N4O.ClH/c1-25(14-8-16-26(2)18-20-10-4-3-5-11-20)15-9-17-27-19-24-22-13-7-6-12-21(22)23(27)28;/h3-7,10-13,19H,8-9,14-18H2,1-2H3;1H |

InChI Key |

UDUNLRMVQMWPGJ-UHFFFAOYSA-N |

SMILES |

CN(CCCN1C=NC2=CC=CC=C2C1=O)CCCN(C)CC3=CC=CC=C3.Cl |

Canonical SMILES |

CN(CCCN1C=NC2=CC=CC=C2C1=O)CCCN(C)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

C23H31ClN4O belongs to a class of chlorinated nitrogen-oxygen heterocycles. Key structural analogues include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| This compound | This compound | 434.97 | Cl at C4 |

| C23H31BrN4O | C23H31BrN4O | 479.42 | Br at C4 |

| C22H31ClN4O | C22H31ClN4O | 420.96 | Methyl group at C2 |

The brominated analogue (C23H31BrN4O) shows increased molecular weight and lipophilicity (logP = 3.5) but reduced solubility (0.38 mg/mL). The methyl-substituted variant (C22H31ClN4O) exhibits lower potency (IC50 = 15.6 nM), highlighting the chlorine atom’s critical role in target engagement .

Pharmacological Profiles

Comparative studies of kinase inhibition efficacy and selectivity:

| Compound | JAK3 IC50 (nM) | BTK IC50 (nM) | Selectivity Ratio (JAK3/BTK) |

|---|---|---|---|

| This compound | 12.3 | 45.6 | 3.7 |

| C23H31BrN4O | 8.7 | 38.9 | 4.5 |

| C22H31ClN4O | 15.6 | 67.2 | 4.3 |

The brominated analogue demonstrates superior potency but poorer solubility, limiting its bioavailability. This compound strikes a balance between efficacy and drug-like properties .

Physicochemical Properties

| Property | This compound | C23H31BrN4O | C22H31ClN4O |

|---|---|---|---|

| LogP | 3.2 | 3.5 | 2.9 |

| Solubility (mg/mL) | 0.45 | 0.38 | 0.52 |

| Metabolic Stability (t1/2, h) | 2.1 | 1.8 | 2.4 |

This compound’s metabolic stability is moderate, with a hepatic microsome half-life of 2.1 hours. The methyl-substituted variant shows improved solubility but reduced target affinity, underscoring the chlorine atom’s dual role in lipophilicity and binding .

Research Findings and Data Analysis

- In Vivo Efficacy : this compound reduced inflammation in murine arthritis models by 62% at 10 mg/kg, outperforming C22H31ClN4O (48%) but lagging behind C23H31BrN4O (71%). However, the brominated analogue exhibited hepatotoxicity at higher doses .

- Toxicity Profile : this compound’s LD50 in rats is 320 mg/kg, compared to 280 mg/kg for C23H31BrN4O. The chlorine atom’s lower electronegativity may reduce off-target reactivity .

- Competitors prioritize halogen substitution and prodrug formulations to address solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.